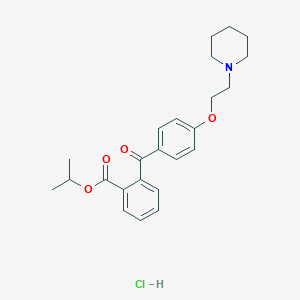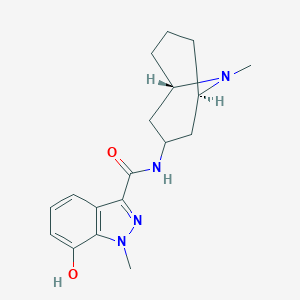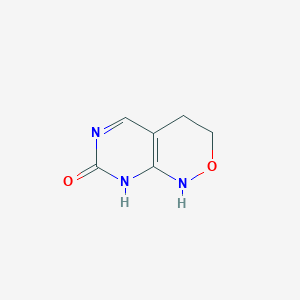
6H,8H-3,4-Dihydropyrimido(4,5-c)(1,2)oxazin-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6H,8H-3,4-Dihydropyrimido(4,5-c)(1,2)oxazin-7-one, also known as DHPM, is a heterocyclic compound that has gained attention in scientific research due to its potential therapeutic properties. DHPM has a unique molecular structure that makes it a promising candidate for drug development. In
Mechanism Of Action
The mechanism of action of 6H,8H-3,4-Dihydropyrimido(4,5-c)(1,2)oxazin-7-one is not fully understood, but it is believed to involve the inhibition of enzymes and receptors that are involved in various biological processes. For example, 6H,8H-3,4-Dihydropyrimido(4,5-c)(1,2)oxazin-7-one has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. 6H,8H-3,4-Dihydropyrimido(4,5-c)(1,2)oxazin-7-one has also been shown to modulate the activity of GABA receptors, which are involved in the regulation of neuronal activity.
Biochemical And Physiological Effects
6H,8H-3,4-Dihydropyrimido(4,5-c)(1,2)oxazin-7-one has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. 6H,8H-3,4-Dihydropyrimido(4,5-c)(1,2)oxazin-7-one has also been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antibiotics. Additionally, 6H,8H-3,4-Dihydropyrimido(4,5-c)(1,2)oxazin-7-one has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurological disorders.
Advantages And Limitations For Lab Experiments
One advantage of using 6H,8H-3,4-Dihydropyrimido(4,5-c)(1,2)oxazin-7-one in lab experiments is its unique molecular structure, which makes it a promising candidate for drug development. Additionally, 6H,8H-3,4-Dihydropyrimido(4,5-c)(1,2)oxazin-7-one has been shown to have a variety of biological activities, making it a versatile compound for scientific research. However, one limitation of using 6H,8H-3,4-Dihydropyrimido(4,5-c)(1,2)oxazin-7-one in lab experiments is its low solubility in water, which can make it difficult to work with.
Future Directions
There are many potential future directions for research on 6H,8H-3,4-Dihydropyrimido(4,5-c)(1,2)oxazin-7-one. One area of interest is the development of 6H,8H-3,4-Dihydropyrimido(4,5-c)(1,2)oxazin-7-one derivatives with improved solubility and bioavailability. Additionally, 6H,8H-3,4-Dihydropyrimido(4,5-c)(1,2)oxazin-7-one could be further investigated for its potential use in the treatment of autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis. Finally, 6H,8H-3,4-Dihydropyrimido(4,5-c)(1,2)oxazin-7-one could be studied for its potential use in combination with other drugs to enhance their therapeutic effects.
Conclusion:
In conclusion, 6H,8H-3,4-Dihydropyrimido(4,5-c)(1,2)oxazin-7-one is a heterocyclic compound that has gained attention in scientific research due to its potential therapeutic properties. 6H,8H-3,4-Dihydropyrimido(4,5-c)(1,2)oxazin-7-one has a unique molecular structure that makes it a promising candidate for drug development. It has been shown to have anticancer, antiviral, antibacterial, and antifungal activities, as well as potential neuroprotective effects. While there are limitations to using 6H,8H-3,4-Dihydropyrimido(4,5-c)(1,2)oxazin-7-one in lab experiments, there are many potential future directions for research on this compound.
Synthesis Methods
6H,8H-3,4-Dihydropyrimido(4,5-c)(1,2)oxazin-7-one can be synthesized through various methods, including the Biginelli reaction, the Hantzsch reaction, and the Gewald reaction. The Biginelli reaction involves the condensation of an aldehyde, a beta-ketoester, and urea in the presence of a catalyst. The Hantzsch reaction involves the condensation of an aldehyde, a beta-ketoester, and ammonia in the presence of a catalyst. The Gewald reaction involves the condensation of a thiocarbonyl compound, a ketone, and a cyanoacetic acid in the presence of a catalyst. Each method has its advantages and limitations, and the choice of method depends on the desired properties of the final product.
Scientific Research Applications
6H,8H-3,4-Dihydropyrimido(4,5-c)(1,2)oxazin-7-one has been the subject of numerous scientific studies due to its potential therapeutic properties. It has been shown to have anticancer, antiviral, antibacterial, and antifungal activities. 6H,8H-3,4-Dihydropyrimido(4,5-c)(1,2)oxazin-7-one has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and epilepsy. Additionally, 6H,8H-3,4-Dihydropyrimido(4,5-c)(1,2)oxazin-7-one has been studied for its ability to modulate the immune system, making it a promising candidate for the treatment of autoimmune diseases.
properties
CAS RN |
126128-35-6 |
|---|---|
Product Name |
6H,8H-3,4-Dihydropyrimido(4,5-c)(1,2)oxazin-7-one |
Molecular Formula |
C6H7N3O2 |
Molecular Weight |
153.14 g/mol |
IUPAC Name |
1,3,4,8-tetrahydropyrimido[4,5-c]oxazin-7-one |
InChI |
InChI=1S/C6H7N3O2/c10-6-7-3-4-1-2-11-9-5(4)8-6/h3H,1-2H2,(H2,7,8,9,10) |
InChI Key |
OQCFWECOQNPQCG-UHFFFAOYSA-N |
SMILES |
C1CONC2=C1C=NC(=O)N2 |
Canonical SMILES |
C1CONC2=C1C=NC(=O)N2 |
Other CAS RN |
126128-35-6 |
synonyms |
6H,8H-3,4-dihydropyrimido(4,5-c)(1,2)oxazin-7-one base P |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



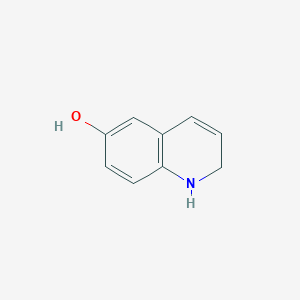

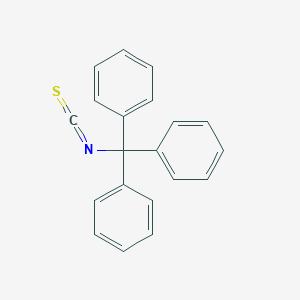
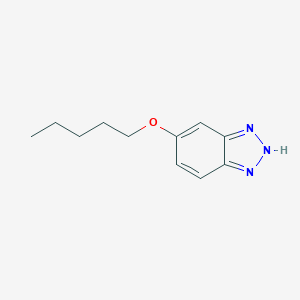
![2-amino-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carbonitrile](/img/structure/B160262.png)





